molecular formula C10H10Cl2O2 B14055094 1-Chloro-1-(2-chloro-4-methoxyphenyl)propan-2-one

1-Chloro-1-(2-chloro-4-methoxyphenyl)propan-2-one

Cat. No.: B14055094
M. Wt: 233.09 g/mol
InChI Key: VSKHGOYTHFQXLI-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-chloro-4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H10Cl2O2 This compound is characterized by the presence of a chloro group and a methoxy group attached to a phenyl ring, along with a chloro-substituted propanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(2-chloro-4-methoxyphenyl)propan-2-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-chloro-4-methoxybenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(2-chloro-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 1-chloro-1-(2-chloro-4-methoxyphenyl)propan-2-ol.

    Oxidation: Formation of 1-chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one.

Scientific Research Applications

1-Chloro-1-(2-chloro-4-methoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-chloro-4-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Chloro-1-(4-methoxyphenyl)propan-2-one: Lacks the additional chloro group on the phenyl ring.

    2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one: Contains a hydroxyl group instead of a methoxy group.

    1-(4-Chloro-2-methoxyphenyl)propan-1-one: Similar structure but different substitution pattern.

Uniqueness: 1-Chloro-1-(2-chloro-4-methoxyphenyl)propan-2-one is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

1-chloro-1-(2-chloro-4-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H10Cl2O2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-5,10H,1-2H3

InChI Key

VSKHGOYTHFQXLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)OC)Cl)Cl

Origin of Product

United States

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